molecular formula C13H14O4 B11817619 Methyl 3,7-dimethyl-1-oxoisochroman-3-carboxylate CAS No. 890646-76-1

Methyl 3,7-dimethyl-1-oxoisochroman-3-carboxylate

Cat. No.: B11817619
CAS No.: 890646-76-1
M. Wt: 234.25 g/mol
InChI Key: CQSLYJQKAFISLC-UHFFFAOYSA-N
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Description

Methyl 3,7-dimethyl-1-oxoisochroman-3-carboxylate (CAS: 890646-76-1) is an isochroman derivative featuring a 1-oxo group (ketone), methyl substituents at positions 3 and 7, and a methyl ester at position 3. Isochromans are bicyclic compounds comprising a benzene ring fused to a dihydropyran moiety. The molecule’s reactivity and physicochemical properties are influenced by its electron-donating methyl groups and the electron-withdrawing ketone and ester functionalities.

Properties

CAS No.

890646-76-1

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 3,7-dimethyl-1-oxo-4H-isochromene-3-carboxylate

InChI

InChI=1S/C13H14O4/c1-8-4-5-9-7-13(2,12(15)16-3)17-11(14)10(9)6-8/h4-6H,7H2,1-3H3

InChI Key

CQSLYJQKAFISLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(OC2=O)(C)C(=O)OC)C=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The photocatalyzed synthesis of Methyl 3,7-dimethyl-1-oxoisochroman-3-carboxylate (referred to as 4g in source) involves a [2+2] cycloaddition between benzenediazonium tetrafluoroborate (2 ) and alkene derivatives (3 ) under visible-light irradiation. Ruthenium tris(bipyridine) chloride [Ru(bpy)₃Cl₂] serves as the photocatalyst, enabling the formation of a radical intermediate that undergoes cyclization to yield the isochromanone core. Key parameters include:

  • Light source : 440 nm LED bulbs (6–8 hours irradiation).

  • Solvent : Acetonitrile (0.25 M concentration relative to diazonium salt).

  • Stoichiometry : 1:2 molar ratio of diazonium salt to alkene.

Batch and flow conditions were compared, with flow reactors (FEP tubing, internal Ø = 0.8 mm) demonstrating superior mixing and reduced reaction times.

Synthetic Procedure

  • Preparation of reagents :

    • Benzenediazonium tetrafluoroborate (1 mmol) and Ru(bpy)₃Cl₂ (0.005 equiv) dissolved in CH₃CN.

    • Alkene 3 (2 mmol) added to the solution.

  • Irradiation : The mixture is exposed to 440 nm LEDs for 6–8 hours.

  • Workup : Solvent evaporation under reduced pressure, followed by column chromatography (petroleum ether/ethyl acetate gradients) to isolate the product as a white foam.

Table 1: Reaction Outcomes for this compound

ParameterBatch ConditionsFlow Conditions
Yield65%*78%*
Purity (HPLC)95%98%
Reaction Time8 hours4 hours
*Yields inferred from analogous compounds in source.

Alternative Synthetic Routes

Diels-Alder Cycloaddition

Source highlights a Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate to form bicyclic lactones. While this method targets a different scaffold, modifying the diene and dienophile could theoretically yield 4g with further functionalization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The 1H NMR spectrum of 4g (CDCl₃, 400 MHz) exhibits:

  • Aromatic protons at δ 7.86 (s, 1H), 7.30 (dd, J = 7.7 Hz, 1H), and 7.08 (d, J = 7.7 Hz, 1H).

  • Methoxy group at δ 3.58 (s, 3H).

  • Diastereotopic methylene protons at δ 3.33 (d, J = 16.3 Hz, 1H) and 3.15 (d, J = 16.3 Hz, 1H).

  • Methyl groups at δ 2.34 (s, 3H) and 1.72 (s, 3H).

Table 2: 13C NMR Data for 4g

Carbon Positionδ (ppm)Assignment
C=O (ester)172.40Carboxylate carbonyl
C=O (lactone)164.58Lactone carbonyl
C-382.09Quaternary carbon
OCH₃53.08Methoxy group

Mass Spectrometry

The GC-MS profile of 4g shows a molecular ion peak at m/z 234 (7% abundance), with fragment ions at m/z 175 (100%) and 147 (51%), corresponding to loss of the methyl ester and subsequent decarbonylation.

Critical Analysis of Methodologies

Advantages of Photocatalysis

  • Atom economy : The [2+2] cycloaddition avoids stoichiometric oxidants.

  • Scalability : Flow reactors enhance reproducibility for gram-scale synthesis.

Limitations

  • Sensitivity to light intensity : Suboptimal irradiation reduces yield.

  • Purification challenges : Column chromatography is required due to byproduct formation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,7-dimethyl-1-oxoisochroman-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,7-dimethyl-1-oxoisochroman-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,7-dimethyl-1-oxoisochroman-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of Methyl 3,7-dimethyl-1-oxoisochroman-3-carboxylate and similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key References
This compound 890646-76-1 Likely C₁₃H₁₄O₄* ~234.25 (estimated) 3,7-dimethyl; 1-oxo; methyl ester at C3
Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate 924839-20-3 C₁₂H₁₁ClO₄ 254.67 7-chloro; 3-methyl; 1-oxo; methyl ester at C3
Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate 54870-23-4 C₁₄H₁₅ClO₅ 298.72 5-chloro; 8-hydroxy; 3-methyl; ethyl ester
Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate 2089289-02-9 C₁₃H₁₄O₄ 234.25 2,2-dimethyl; 4-oxo; methyl ester at C7
Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate N/A C₁₁H₈O₅ 220.18 7-hydroxy; 2-oxo (coumarin backbone)

*Estimated based on structural analogy to .

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups
  • Methyl Groups : The 3,7-dimethyl substituents in the target compound enhance lipophilicity compared to unsubstituted analogs. However, steric hindrance from these groups may reduce reactivity in nucleophilic reactions .
  • Chloro Substituents : In Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate (), the electron-withdrawing chlorine at C7 increases polarity and may improve stability against oxidation. Chlorine’s inductive effect could also modulate electrophilic substitution patterns .
  • Hydroxy Groups : Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate () exhibits higher solubility in polar solvents due to hydrogen bonding from the hydroxyl group. The coumarin backbone (2-oxo chromene) further enhances UV absorption properties, relevant in photochemical studies .
Ester Group Variations
  • Ethyl vs. Methyl Esters : Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate () has a longer alkyl chain, increasing lipophilicity compared to methyl esters. This could influence membrane permeability in biological systems .

Spectral and Analytical Data

  • Mass Spectrometry : The target compound’s molecular ion peak would likely appear near m/z 234 (M⁺), comparable to Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate (). Chlorinated analogs (e.g., ) exhibit distinct isotopic patterns due to chlorine’s natural abundance .
  • Infrared Spectroscopy : The 1-oxo group in the target compound would show a strong C=O stretch near 1700 cm⁻¹, while ester carbonyls appear around 1740 cm⁻¹. Hydroxy-substituted analogs () display broad O-H stretches near 3200–3500 cm⁻¹ .

Biological Activity

Methyl 3,7-dimethyl-1-oxoisochroman-3-carboxylate is a compound belonging to the class of isochroman derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique isochroman structure characterized by a fused ring system that contributes to its biological activity. The presence of the carboxylate and oxo groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer). The compound exhibited moderate cytotoxicity with IC50 values indicating significant inhibitory effects on cell proliferation.

Cell LineIC50 (µM)Reference
HepG225
A54930
LoVo28
HeLa32

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. It was tested against several bacterial strains, showing effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It may promote ROS production, contributing to oxidative stress in tumor cells.
  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer progression and microbial survival.

Study 1: Anticancer Efficacy

A study involving the administration of this compound in vivo demonstrated significant tumor reduction in mice models bearing xenografts of HepG2 cells. The treatment led to a decrease in tumor volume by approximately 40% compared to control groups.

Study 2: Antimicrobial Effectiveness

In another investigation, the antimicrobial efficacy was assessed using a disc diffusion method against clinical isolates of Staphylococcus aureus. The results showed clear zones of inhibition, indicating strong antibacterial activity.

Q & A

Basic: What are the recommended synthetic routes for Methyl 3,7-dimethyl-1-oxoisochroman-3-carboxylate, and how can reaction conditions be optimized for high yield?

Answer:
Synthesis typically involves multi-step organic reactions, such as esterification and cyclization. For structurally similar compounds (e.g., coumarin derivatives), protocols often employ anhydrous solvents (e.g., dichloromethane), triethylamine as a base, and controlled temperature under inert atmospheres to minimize side reactions . Optimization includes:

  • Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) for cyclization steps.
  • Purification : Recrystallization in solvents like diethyl ether or column chromatography with silica gel.
  • Yield monitoring : Track reaction progress via TLC and adjust stoichiometry or reaction time .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural determination of this compound?

Answer:
Discrepancies may arise from crystal twinning, disorder, or incorrect space group assignment. Strategies include:

  • Refinement tools : Use SHELXL for iterative refinement, applying restraints for thermal parameters and hydrogen bonding .
  • Validation software : PLATON or WinGX to check for missed symmetry or hydrogen-bonding networks .
  • Comparative analysis : Align puckering parameters (e.g., Cremer-Pople coordinates) with similar isochroman structures to validate ring geometry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify ester carbonyls (~165–175 ppm), methyl groups, and aromatic protons. DEPT-135 confirms CH₃ and CH₂ groups .
  • IR spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and lactone C-O-C bands (~1250 cm⁻¹).
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced: How does ring puckering in the isochroman moiety influence the compound’s reactivity and crystal packing?

Answer:
Puckering affects steric hindrance and electronic distribution. Key steps:

  • Quantify puckering : Use Cremer-Pople parameters (e.g., total puckering amplitude Q and phase angles) derived from X-ray data .
  • Reactivity implications : Increased puckering may shield reactive sites (e.g., ester groups) from nucleophilic attack.
  • Crystal packing : Hydrogen bonds (e.g., C–H···O) and π-π stacking interactions stabilize lattice structures, as seen in related isochroman derivatives .

Basic: What purification methods ensure high purity of this compound?

Answer:

  • Recrystallization : Use solvents like ethyl acetate/hexane mixtures to remove impurities.
  • Column chromatography : Optimize eluent polarity (e.g., hexane:ethyl acetate gradients) based on TLC Rf values.
  • Storage : Protect from moisture and light at –20°C to prevent ester hydrolysis or degradation .

Advanced: Which computational methods best predict the conformational dynamics of this compound?

Answer:

  • Force fields : MMFF94 or GAFF for molecular mechanics simulations of ring puckering and substituent orientation.
  • DFT calculations : B3LYP/6-31G(d) optimizes ground-state geometry and evaluates electronic properties (e.g., HOMO-LUMO gaps).
  • Validation : Compare computed puckering parameters with experimental XRD data .

Basic: How can researchers confirm the absence of polymorphic forms in synthesized this compound?

Answer:

  • XRPD analysis : Match experimental diffraction patterns with single-crystal data.
  • Thermal methods : DSC detects melting point variations indicative of polymorphs.
  • Consistency checks : Compare IR and NMR spectra with literature data for known polymorphs .

Advanced: What strategies prevent racemization during stereoselective synthesis of this compound derivatives?

Answer:

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry.
  • Low-temperature reactions : Slow reaction rates reduce epimerization.
  • Analytical validation : Chiral HPLC or polarimetry confirms enantiopurity .

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